

# Application Notes: L-Histidinol Dihydrochloride for In Vivo Animal Studies

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Compound of Interest		
Compound Name:	L-Histidinol dihydrochloride	
Cat. No.:	B555029	Get Quote

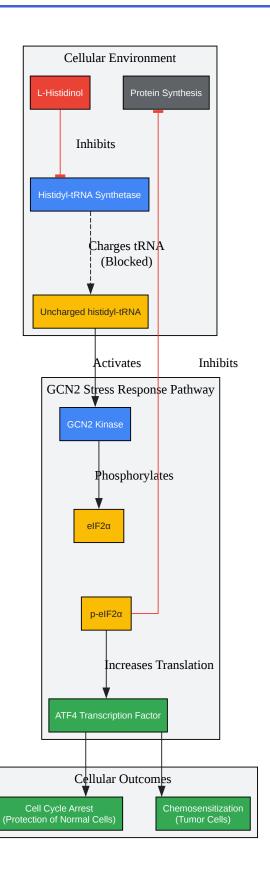
#### Introduction

L-Histidinol, a structural analogue of the essential amino acid L-histidine, acts as a potent and reversible inhibitor of protein synthesis.[1][2] It functions by competitively inhibiting histidyl-tRNA synthetase, the enzyme responsible for charging tRNA with histidine.[1][3] This leads to a state of amino acid deprivation, which can selectively protect normal cells from the toxicity of cell-cycle-specific chemotherapeutic agents while potentially enhancing their efficacy against tumor cells.[4][5][6] These application notes provide a comprehensive overview and detailed protocols for the use of **L-Histidinol dihydrochloride** in preclinical in vivo animal research.

#### Mechanism of Action

**L-Histidinol dihydrochloride** disrupts protein synthesis at the initiation stage.[3] By inhibiting histidyl-tRNA synthetase, it prevents the formation of histidyl-tRNA, leading to an accumulation of uncharged tRNA. This accumulation triggers the General Amino Acid Nondeprived (GAAN) stress response pathway, primarily through the activation of the kinase GCN2 (General Control Nonderepressible 2). Activated GCN2 phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2 $\alpha$ ), which globally reduces protein synthesis while simultaneously promoting the translation of specific stress-response genes, such as ATF4. This can lead to cell cycle arrest, providing a protective effect for normal, rapidly dividing cells against chemotherapy, and in some contexts, sensitizing cancer cells to treatment.[7]





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**Caption:** L-Histidinol's mechanism of action via the GCN2 stress pathway.



## **Physicochemical Properties and Formulation**

A summary of the key properties of **L-Histidinol dihydrochloride** is provided below.

Property	Value	Citation(s)
Molecular Formula	C <sub>6</sub> H <sub>11</sub> N <sub>3</sub> O · 2HCl	[1]
Molecular Weight	214.1 g/mol	[1]
CAS Number	1596-64-1	[1]
Appearance	White to off-white crystalline powder	
Melting Point	193-201 °C (decomposes)	[1][8]
Solubility	Soluble in water (50 mg/mL)	[1]
Storage	Store at room temperature	[1]
Solution Stability	A 5% aqueous solution is stable for at least 24 hours at room temp.	[1]
Frozen Stock Stability	Not recommended for use after one month	[1]

Preparation of Dosing Solution (Example) For in vivo use, **L-Histidinol dihydrochloride** is typically dissolved in a sterile, aqueous vehicle.

- Vehicle: Use sterile water for injection or sterile 0.9% saline.
- Calculation: Calculate the required amount of L-Histidinol dihydrochloride based on the desired dose (mg/kg) and the concentration needed for the injection volume (e.g., 10 mL/kg for intraperitoneal injection in mice).
- Dissolution: Under sterile conditions (e.g., in a laminar flow hood), weigh the required amount of L-Histidinol dihydrochloride powder. Add the sterile vehicle to the powder and vortex or stir until a clear, colorless solution is obtained.[1]



- Sterilization: Filter the final solution through a 0.22 µm sterile filter into a sterile container.
- Usage: It is recommended to prepare the working solution fresh on the day of use.[3]

### In Vivo Applications and Protocols

L-Histidinol has been primarily investigated in vivo as a modulator of anticancer drug activity, aiming to reduce host toxicity and/or increase antitumor efficacy.[3][9]

Summary of In Vivo Dosages and Models



Animal Model	Tumor Type / Condition	L-Histidinol Dihydrochl oride Dose & Schedule	Combinatio n Agent(s)	Key Findings	Citation(s)
CD8F1 Mice	Breast Tumor	7 mg/mouse, i.p.; 5 doses at 2-h intervals, on 4 consecutive days/week for 3 weeks	None	Significantly inhibited tumor growth.	[3]
Rats	Cisplatin- induced nephrotoxicity	100 mg/kg, i.p.; 5 doses at 2-h intervals, starting 2 h before cisplatin	Cisplatin	Reduced nephrotoxicity and protected renal function.	[3]
DBA/2J Mice	P815 Mastocytoma	5 mg/injection, i.p.; administered at -2, 0, 2, 4, and 6 h relative to chemotherap y	Ara-C, FUra	Eliminated bone marrow toxicity and enhanced tumor cell eradication.	[3]
DBA/2J Mice	P388 Leukemia	250 mg/kg, i.p.	BCNU	Increased median survival time and the number of 60-day survivors.	[3]

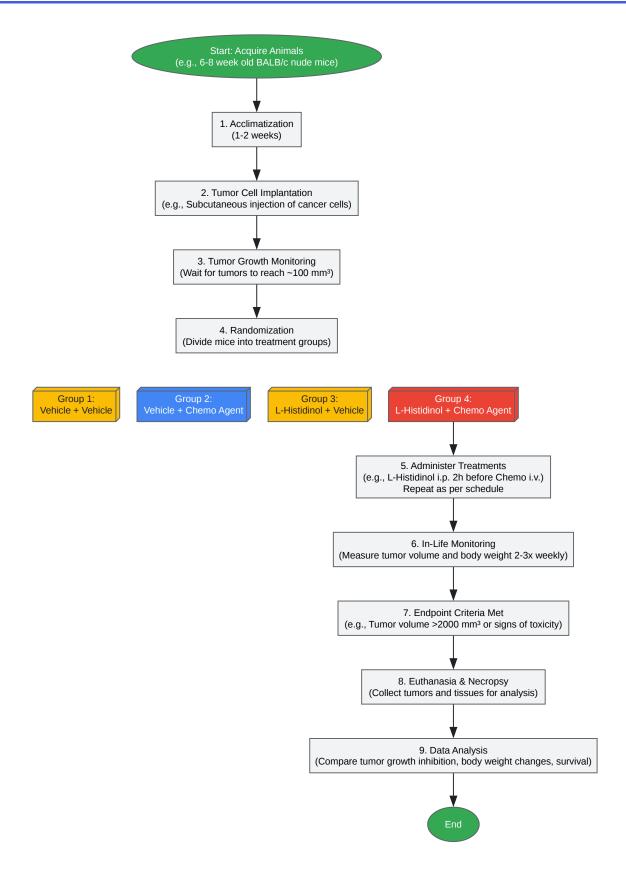


C57/BL Mice	Disseminated B16f10 Melanoma	Not specified in abstract	BCNU	More effective than HHT in reducing pulmonary foci and extending survival.	[9]
CD8F1 Mice	Breast Tumor	Not specified in abstract	5-Fluorouracil (FUra)	Protected against FUra toxicity but also reduced its antitumor activity in this model.	[6]

# Detailed Protocol: Chemoprotection and Efficacy Study in a Murine Xenograft Model

This protocol describes a general workflow for evaluating L-Histidinol's ability to protect against chemotherapy-induced toxicity and modulate antitumor efficacy in mice bearing solid tumors.





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Caption: Experimental workflow for an in vivo L-Histidinol combination study.



- 1. Animal Model and Tumor Implantation
- Select an appropriate mouse strain (e.g., BALB/c nude, C57/BL) and tumor cell line.
- Implant tumor cells subcutaneously on the flank of the mice.
- Allow tumors to establish and reach a mean volume of approximately 100-150 mm<sup>3</sup>.
- 2. Randomization and Grouping
- Randomize animals into treatment groups (n=8-10 per group) based on tumor volume.
- Example Groups:
  - Group 1: Vehicle Control
  - Group 2: Chemotherapy Agent
  - Group 3: L-Histidinol only
  - Group 4: L-Histidinol + Chemotherapy Agent
- 3. Dosing and Administration
- L-Histidinol: Based on previous studies, a multi-dose intraperitoneal (i.p.) injection schedule is common. For example, administer L-Histidinol (e.g., 100 mg/kg) via i.p. injection 2 hours prior to the chemotherapy agent.[3]
- Chemotherapy Agent: Administer the chemotherapeutic drug via its optimal route (e.g., intravenous, intraperitoneal).
- Follow the established dosing schedule for the specific chemotherapy drug, with L-Histidinol pretreatment at each cycle.
- 4. Monitoring and Endpoints
- Tumor Volume: Measure tumors with digital calipers 2-3 times per week. Calculate volume using the formula: (Length x Width²) / 2.



- Body Weight: Monitor body weight 2-3 times per week as a general indicator of toxicity.
- Clinical Observations: Observe animals daily for any signs of distress or toxicity.
- Endpoint: Euthanize animals when tumors reach the predetermined maximum size, ulcerate, or if signs of severe toxicity (e.g., >20% body weight loss) are observed.

#### 5. Data Analysis

- Antitumor Efficacy: Compare the tumor growth curves between groups. Calculate Tumor Growth Inhibition (TGI).
- Toxicity: Compare body weight changes between groups. Perform complete blood counts (CBCs) and clinical chemistry on terminal blood samples to assess organ toxicity.
- Survival: If applicable, plot Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test).

#### **Toxicity and Safety Considerations**

- A long-term study in rats with L-histidine HCl monohydrate (up to 2.5% in the diet for 104 weeks) showed no carcinogenic effects, though a depression in body weight gain was noted at the highest dose.[10]
- High levels of histidine may interfere with copper and zinc metabolism.[10]
- In some models, L-Histidinol has been shown to effectively protect against chemotherapyinduced leukopenia and body weight loss.[6]
- Researchers should always conduct pilot dose-ranging studies to determine the maximum tolerated dose (MTD) of the L-Histidinol and chemotherapy combination in their specific animal model. Standard laboratory animal handling and safety protocols should be strictly followed.[11]

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